Phenol, 4-chloro-2-iodo-6-nitro-

Description

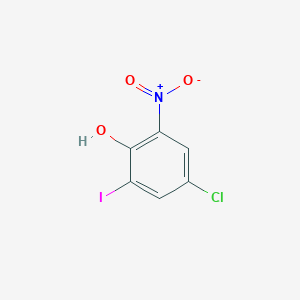

Phenol, 4-chloro-2-iodo-6-nitro- (C₆H₃ClINO₂) is a halogenated and nitrated phenolic compound. Its structure comprises a phenol ring substituted with chlorine at the para position (C4), iodine at the ortho position (C2), and a nitro group at the meta position (C6).

Properties

CAS No. |

58349-00-1 |

|---|---|

Molecular Formula |

C6H3ClINO3 |

Molecular Weight |

299.45 g/mol |

IUPAC Name |

4-chloro-2-iodo-6-nitrophenol |

InChI |

InChI=1S/C6H3ClINO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |

InChI Key |

AXFCLVRVHSTSMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-iodo-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 4-chloro-2-iodophenol using nitric acid under controlled conditions to introduce the nitro group at the 6-position. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 4-chloro-2-iodo-6-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The presence of three electron-withdrawing groups (NO₂, Cl, I) strongly activates the aromatic ring for NAS. The nitro group (para to OH) and halogens (Cl and I) at ortho/para positions further enhance reactivity by stabilizing negative charge in intermediates.

-

Mechanism :

-

The nitro group increases the acidity of the phenolic hydroxyl group (pKa ~1.5 vs. ~10 for unsubstituted phenol), facilitating deprotonation to form a resonance-stabilized phenoxide ion .

-

Nucleophilic attack occurs at the most activated position (likely the carbon adjacent to the nitro group or where steric hindrance is minimized).

-

The iodo group, being a better leaving group than Cl, may undergo substitution preferentially under basic conditions (e.g., with hydroxide or amines) .

-

Elimination-Addition via Benzyne Intermediates

The compound may undergo elimination-addition reactions under strongly basic or high-temperature conditions, forming a benzyne intermediate (aryne).

-

Mechanism :

-

Base-induced elimination of HX (HCl or HI) generates a benzyne intermediate .

-

Subsequent attack by a nucleophile (e.g., hydroxide, amine) can occur at either end of the triple bond, leading to positional isomerism.

-

For example, hydrolysis of 4-chloro-2-iodo-6-nitrophenol with NaOH could yield products with rearranged substituents (e.g., ortho/para isomers) .

-

Hydrolysis and Acidic Workup

Hydrolysis under acidic or basic conditions may lead to partial or complete decomposition, particularly due to the nitro group’s instability under reducing conditions.

-

Example : Acidic hydrolysis (e.g., with HCl) may result in protonation of the phenoxide, followed by substitution or cleavage of the nitro group .

Substituent Effects on Reactivity

| Substituent | Position | Effect on Reactivity | Key Role |

|---|---|---|---|

| Nitro (NO₂) | 6-position | Strongly deactivating (meta-directing) | Enhances ring activation for NAS via electron withdrawal |

| Chloro (Cl) | 4-position | Weakly deactivating (ortho/para-directing) | Stabilizes intermediates via inductive effects |

| Iodo (I) | 2-position | Weakly deactivating (ortho/para-directing) | Larger size and better leaving group than Cl |

Experimental Evidence and Challenges

-

Benzyne intermediates : The formation of positional isomers during hydrolysis (e.g., 3- and 4-methylbenzenols from 4-chloromethylbenzene) supports the benzyne mechanism .

-

Selectivity issues : The nitro group’s strong electron-withdrawing nature can lead to competing reactions (e.g., nitro group reduction or cleavage under acidic conditions) .

Toxicity and Stability

Polysubstituted nitrophenols, including analogs of the target compound, exhibit selective toxicity toward aquatic organisms. For example:

Scientific Research Applications

4-Chloro-2-iodo-6-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodo-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents significantly influence phenolic properties. A comparison of key analogs is provided below:

Key Observations :

Characterization :

- Spectroscopy: IR (C-I stretch ~500 cm⁻¹), ¹H/¹³C NMR (aromatic protons deshielded by NO₂), and mass spectrometry (M+ peak ~265) .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural determination of similar small molecules .

Biological Activity

Phenol, 4-chloro-2-iodo-6-nitro- is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a phenolic ring substituted with chlorine, iodine, and nitro groups. These substitutions significantly influence its chemical reactivity and biological activity. The presence of halogens often enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of 4-chloro-2-iodo-6-nitro- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by forming hydrogen bonds with active sites due to its phenolic hydroxyl group. This can lead to altered metabolic pathways in cells.

- Receptor Interaction : Its structural components allow it to interact with specific receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity : Studies have indicated that halogenated phenols exhibit antimicrobial properties. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic functions.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-chloro-2-iodo-6-nitro- exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

- Cytotoxicity in Cancer Cells : Research indicated that the compound showed cytotoxicity against human cancer cell lines, with IC50 values below 20 µM, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : In vitro studies revealed that treatment with 4-chloro-2-iodo-6-nitro- significantly reduced the production of pro-inflammatory cytokines (TNFα and IL-6) in macrophages stimulated with lipopolysaccharide (LPS) .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-chloro-2-iodo-6-nitrophenol?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro, hydroxyl) via characteristic absorption bands. For example, nitro groups typically show strong peaks near 1520 and 1350 cm⁻¹ .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to determine molecular weight and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for validation .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) to resolve crystal structures, analyze bond lengths/angles, and confirm substitution patterns. Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding networks .

Q. How should researchers design experiments to assess the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.

- Experimental Design : Optimize parameters (e.g., solvent, temperature) using factorial designs, as demonstrated in phenol extraction studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions between theoretical and experimental electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP from ) to calculate ionization potentials, electron affinities, and molecular orbitals. Compare with experimental UV-Vis or photoelectron spectroscopy data.

- Error Analysis : If discrepancies arise (e.g., in HOMO-LUMO gaps), test alternative functionals (e.g., Lee-Yang-Parr correlation in ) or include exact-exchange corrections .

Q. What strategies optimize microbial degradation pathways for this compound?

- Methodological Answer :

- Immobilized Cultures : Use Acinetobacter sp. encapsulated in alginate beads to enhance degradation efficiency. Monitor phenol degradation rates under varying pH and temperature conditions (Table 1, adapted from ):

| Condition | Degradation Rate (mg/L/h) |

|---|---|

| pH 7, 30°C | 12.3 ± 0.8 |

| pH 6, 25°C | 8.7 ± 0.5 |

- Metabolic Pathway Analysis : Employ LC-MS or GC-MS to identify intermediates (e.g., catechol derivatives) and map degradation routes .

Q. How do hydrogen-bonding patterns influence the crystal packing of 4-chloro-2-iodo-6-nitrophenol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.